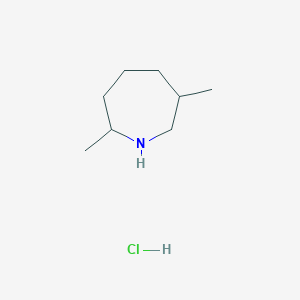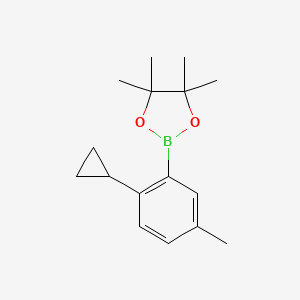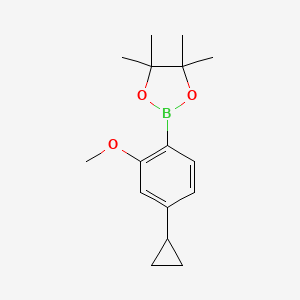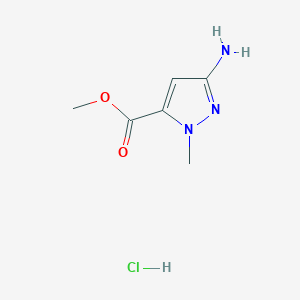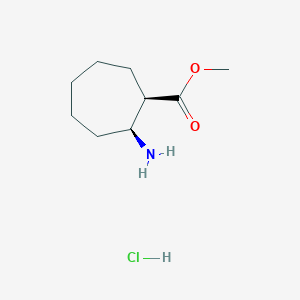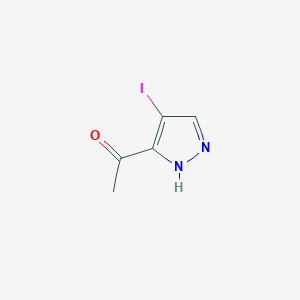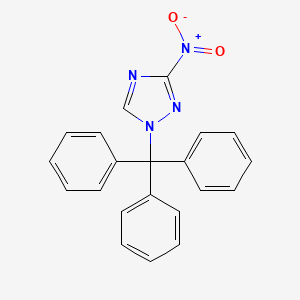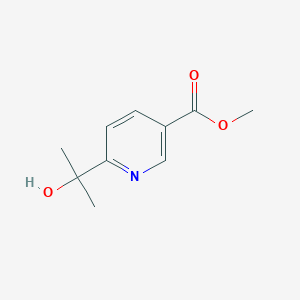
methyl 6-(2-hydroxypropan-2-yl)pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(2-hydroxypropan-2-yl)pyridine-3-carboxylate, also known as methyl 6-hydroxypropylpyridine-3-carboxylate, is a chemical compound commonly used in the synthesis of pharmaceuticals and other compounds. It is an organic compound composed of a methyl group, a 6-hydroxypropan-2-yl group, and a pyridine-3-carboxylate group. The compound is soluble in water, alcohols, and ethers and is relatively stable under normal conditions. It has many uses in the laboratory and in industry, and its properties make it a useful starting material for the synthesis of various compounds.
Wirkmechanismus
Methyl 6-(2-hydroxypropan-2-yl)pyridine-3-carboxylate is an organic compound that is used as a starting material in the synthesis of various compounds. The compound acts as a nucleophile in the presence of a base, such as potassium carbonate, and reacts with the electrophilic carbon atom of the carbonyl group of the pyridine-3-carboxylic acid to form the desired product. The reaction is typically carried out at temperatures between 60-80°C and yields the desired product in good yields.
Biochemical and Physiological Effects
Methyl 6-(2-hydroxypropan-2-yl)pyridine-3-carboxylate is an organic compound with no known biochemical or physiological effects. It is not known to have any effect on the human body and is not known to be toxic or hazardous.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 6-(2-hydroxypropan-2-yl)pyridine-3-carboxylate is a useful starting material for the synthesis of various compounds. It has a low boiling point and is relatively stable under normal conditions, making it suitable for use in laboratory experiments. It is also soluble in water, alcohols, and ethers and has good yields when used in the synthesis of various compounds. However, it is not very reactive and requires a base, such as potassium carbonate, to facilitate the reaction.
Zukünftige Richtungen
Methyl 6-(2-hydroxypropan-2-yl)pyridine-3-carboxylate has many potential applications in the laboratory and industry. It can be used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes. It can also be used in the synthesis of various heterocyclic compounds, such as pyridines, quinolines, and indoles. In addition, it can be used in the synthesis of various polymers and in the preparation of various catalysts. Furthermore, it can be used as a starting material for the synthesis of various organic compounds, such as alcohols and amines. Finally, it can be used in the synthesis of various derivatives, such as esters and amides.
Synthesemethoden
Methyl 6-(2-hydroxypropan-2-yl)pyridine-3-carboxylate can be synthesized using a variety of methods. The most common method involves the reaction of pyridine-3-carboxylic acid with 2-hydroxypropyl bromide in the presence of a base, such as potassium carbonate. The reaction is typically carried out at temperatures between 60-80°C and yields the desired product in good yields. It can also be synthesized by the reaction of pyridine-3-carboxylic acid with 2-hydroxypropyl chloride in the presence of a base.
Wissenschaftliche Forschungsanwendungen
Methyl 6-(2-hydroxypropan-2-yl)pyridine-3-carboxylate is a useful starting material for the synthesis of various compounds. It has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of a variety of heterocyclic compounds, such as pyridines, quinolines, and indoles. It has been used in the synthesis of various heterocyclic compounds, such as pyridines, quinolines, and indoles. In addition, it has been used in the synthesis of various polymers and in the preparation of various catalysts.
Eigenschaften
IUPAC Name |
methyl 6-(2-hydroxypropan-2-yl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,13)8-5-4-7(6-11-8)9(12)14-3/h4-6,13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKHHBVOLPVPCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(C=C1)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(1-hydroxy-1-methylethyl)pyridine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(difluoromethyl)sulfanyl]propan-1-amine](/img/structure/B6616074.png)
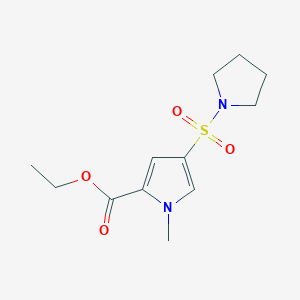
![4-amino-2-[(1H-pyrrol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6616093.png)
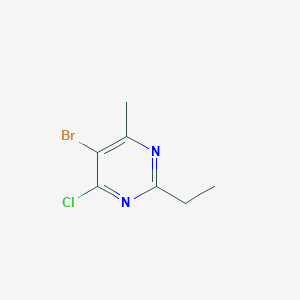
![2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B6616111.png)
